Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a phenyl group attached to the triazole ring, which is further connected to a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylhydrazine with ethyl acetoacetate to form 3-phenyl-1H-1,2,4-triazole. This intermediate is then reacted with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. The phenyl group and the ester moiety can also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant with a triazole structure.
Rufinamide: An antiepileptic drug featuring a triazole ring.
Uniqueness
Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the ester functionality differentiates it from other triazole derivatives, making it a valuable compound for various applications .
Biological Activity
Methyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol. This compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The unique structure of this compound includes a phenyl group attached to the triazole ring and a methyl acetate moiety. This configuration enhances its binding affinity and specificity towards various biological targets, making it an interesting candidate for further research.
The triazole ring is known for its ability to interact with various enzymes and receptors, potentially modulating their activity. Research indicates that compounds containing triazole rings often inhibit enzymes involved in critical biochemical pathways. The specific interactions of this compound with biological targets are crucial for understanding its mechanism of action.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against a range of pathogens. In studies comparing its efficacy against various bacterial strains, it was found to exhibit significant inhibitory effects:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 50 μg/mL |
Bacillus subtilis | < 25 μg/mL |
Methicillin-resistant Staphylococcus aureus (MRSA) | < 30 μg/mL |
These results suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies indicate that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. For instance:
Cell Line | IC50 Value (μM) | Effect |
---|---|---|
MCF-7 (breast cancer) | 15 | Significant cytotoxic effect |
HeLa (cervical cancer) | 20 | Moderate cytotoxic effect |
These findings highlight the compound's potential as a chemotherapeutic agent.
Case Studies
In one study focusing on the synthesis and biological evaluation of various triazole derivatives, this compound was included in a library of compounds tested for antimicrobial and anticancer activities. The results indicated that this compound exhibited superior activity against both bacterial strains and cancer cell lines compared to other derivatives in the study .
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-(3-phenyl-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C11H11N3O2/c1-16-10(15)7-14-8-12-11(13-14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
IDORUJZTFYLTGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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